3-Iodo-5-(trifluoromethyl)phenol
Overview
Description
3-Iodo-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4F3IO. It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(trifluoromethyl)phenol typically involves the iodination of 5-(trifluoromethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include reduced derivatives of the trifluoromethyl group.
Scientific Research Applications
3-Iodo-5-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Iodo-5-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-(trifluoromethyl)phenol
- 3-Iodo-2-(trifluoromethyl)phenol
- 3-Bromo-5-(trifluoromethyl)phenol
Uniqueness
3-Iodo-5-(trifluoromethyl)phenol is unique due to the specific positioning of the iodine and trifluoromethyl groups on the phenol ring.
Properties
IUPAC Name |
3-iodo-5-(trifluoromethyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYVCYRTDUSRLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)I)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073339-06-6 | |
Record name | 3-iodo-5-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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